3alpha,6alpha-Dihydroxypregnan-20-one
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Overview
Description
3alpha,6alpha-Dihydroxypregnan-20-one: is a steroidal compound with the molecular formula C21H34O3 and a molecular weight of 334.503 g/mol . This compound is part of the pregnane family and is characterized by the presence of hydroxyl groups at the 3alpha and 6alpha positions on the pregnane skeleton . It is often used in scientific research due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,6alpha-Dihydroxypregnan-20-one typically involves multi-step organic reactions starting from readily available steroid precursors. One common synthetic route includes the following steps:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Protection and Deprotection: Protection of hydroxyl groups using protecting groups like tert-butyldimethylsilyl (TBDMS) to prevent unwanted reactions, followed by deprotection to reveal the hydroxyl groups at the desired positions.
Oxidation and Reduction: Selective oxidation and reduction reactions to achieve the desired oxidation state at the 20-one position using reagents like pyridinium chlorochromate (PCC) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3alpha,6alpha-Dihydroxypregnan-20-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of ketones to alcohols using reducing agents like NaBH4 or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the hydroxyl positions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, H2O2
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3alpha,6alpha-Diketopregnan-20-one, while reduction can produce 3alpha,6alpha-Dihydroxypregnan-20-ol.
Scientific Research Applications
3alpha,6alpha-Dihydroxypregnan-20-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds and as a model compound for studying steroid chemistry.
Biology: Investigated for its role in modulating biological processes, including enzyme activity and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3alpha,6alpha-Dihydroxypregnan-20-one involves its interaction with specific molecular targets and pathways. It functions as a positive allosteric modulator of GABA A receptors, enhancing inhibitory neurotransmission and counterbalancing excitatory responses . This modulation can lead to various physiological effects, including anxiolytic and sedative properties.
Comparison with Similar Compounds
3alpha,6alpha-Dihydroxypregnan-20-one can be compared with other similar compounds, such as:
3alpha,5alpha-Tetrahydroprogesterone (Allopregnanolone): Another neurosteroid with similar GABA A receptor modulatory effects.
3alpha,5alpha-Tetrahydrodeoxycorticosterone (THDOC): Shares similar neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUZGDMRRLQZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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